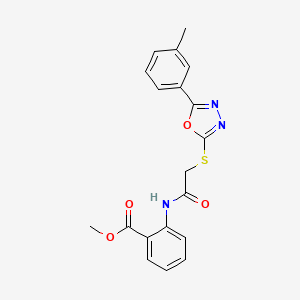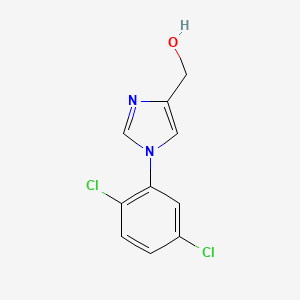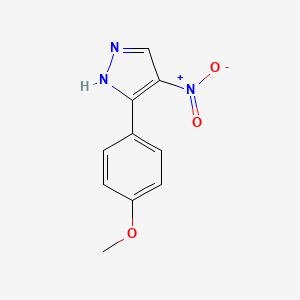
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions The presence of a methoxy group at the para position of the phenyl ring and a nitro group at the fourth position of the pyrazole ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole typically involves the following steps:
Nitration of 4-methoxyacetophenone: The starting material, 4-methoxyacetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-3-nitroacetophenone.
Formation of hydrazone: The nitroacetophenone is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable acid catalyst, such as acetic acid, to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-(4-Methoxyphenyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
科学的研究の応用
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The methoxy group can enhance the compound’s binding affinity to its target by participating in hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-4-amino-1H-pyrazole: A reduced form of the compound with an amino group instead of a nitro group.
3-(4-Methoxyphenyl)-4-chloro-1H-pyrazole: A derivative with a chloro group at the fourth position.
3-(4-Methoxyphenyl)-4-hydroxy-1H-pyrazole: A derivative with a hydroxy group at the fourth position.
Uniqueness
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
InChIキー |
QKFVTRWDDNUZSD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


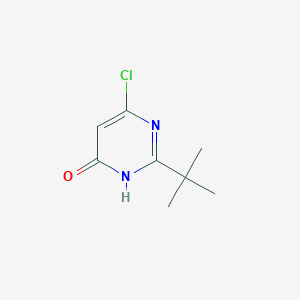
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)
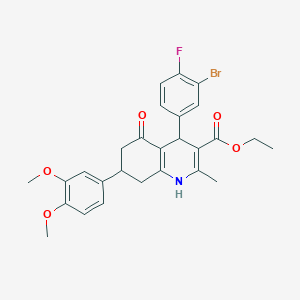



![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)

![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)
![7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)
